molecular formula C17H17N3O4 B12491038 4-(2,5-dimethoxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one

4-(2,5-dimethoxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one

Cat. No.: B12491038
M. Wt: 327.33 g/mol
InChI Key: OYDVCSMBLPTGCR-UHFFFAOYSA-N
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Description

8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7300(3),?]dodeca-1(9),3,6-trien-10-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the tricyclic core: This step involves cyclization reactions under specific conditions to form the tricyclic backbone.

    Functional group modifications: Introduction of the 2,5-dimethoxyphenyl and methyl groups through substitution reactions.

    Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound.

    Industrial production: Large-scale synthesis may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

    Major products: The products formed depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one involves interaction with specific molecular targets and pathways:

    Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways involved: The exact pathways depend on the biological context, but may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.0(3),?]dodeca-1(9),3,6-trien-10-one stands out due to its unique structural features and properties. Similar compounds include:

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

8-(2,5-dimethoxyphenyl)-6-methyl-11-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-trien-10-one

InChI

InChI=1S/C17H17N3O4/c1-8-13-14(10-6-9(22-2)4-5-12(10)23-3)15-11(7-24-17(15)21)18-16(13)20-19-8/h4-6,14H,7H2,1-3H3,(H2,18,19,20)

InChI Key

OYDVCSMBLPTGCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C3=C(COC3=O)NC2=NN1)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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